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Compound of Interest

Compound Name: Triheptylamine

Cat. No.: B1581549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Triheptylamine (also

known as N,N-diheptyl-1-heptanamine). This document is intended to serve as a valuable

resource for researchers and professionals engaged in chemical analysis, synthesis, and drug

development by presenting detailed spectral data, experimental methodologies, and visual

representations of key processes.

Spectroscopic Data of Triheptylamine
The following sections present the available spectral data for Triheptylamine, organized for

clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a comprehensive public database for the ¹³C NMR of Triheptylamine is not readily

available, ¹H NMR data has been referenced. The expected chemical shifts are based on the

molecular structure of this tertiary amine.

Table 1: ¹H NMR Spectral Data for Triheptylamine
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

α-CH₂ (N-CH₂) ~ 2.2 - 2.4 Triplet 6H

β-CH₂ ~ 1.2 - 1.4 Multiplet 6H

γ, δ, ε, ζ-CH₂ ~ 1.2 - 1.4 Multiplet 24H

ω-CH₃ ~ 0.8 - 0.9 Triplet 9H

Note: Predicted values based on typical spectra of long-chain tertiary amines. Actual

experimental values may vary based on solvent and instrument parameters.

Infrared (IR) Spectroscopy
The IR spectrum of Triheptylamine is characterized by the absence of N-H stretching bands, a

key indicator of a tertiary amine. The prominent absorptions are attributed to C-H and C-N bond

vibrations.

Table 2: Infrared (IR) Spectral Data for Triheptylamine

Wavenumber (cm⁻¹) Intensity Assignment

2955, 2925, 2854 Strong

C-H stretching (asymmetric

and symmetric) of CH₃ and

CH₂ groups

1466 Medium
CH₂ scissoring and CH₃

asymmetric bending

1377 Medium
CH₃ symmetric bending

(umbrella mode)

~1250 - 1020 Medium to Weak C-N stretching

723 Weak CH₂ rocking

Data sourced from the Coblentz Society's evaluated infrared reference spectra collection.[1]
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Mass Spectrometry (MS)
The electron ionization mass spectrum of Triheptylamine provides valuable information about

its molecular weight and fragmentation patterns. The molecular ion peak is observed at m/z

311, consistent with its molecular formula C₂₁H₄₅N.

Table 3: Mass Spectrometry (MS) Data for Triheptylamine

m/z Relative Intensity (%)
Putative Fragment
Assignment

311 ~5 [M]⁺ (Molecular Ion)

226 100
[M - C₆H₁₃]⁺ (α-cleavage, loss

of a hexyl radical)

142 ~30
[M - C₁₂H₂₅]⁺ (α-cleavage, loss

of a dodecyl radical)

57 ~20 [C₄H₉]⁺

43 ~40 [C₃H₇]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

These should be adapted based on the specific instrumentation and laboratory safety

procedures.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Triheptylamine in a suitable

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and 16-32 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the longer relaxation times of quaternary carbons and lower natural abundance of

¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: As Triheptylamine is a liquid at room temperature, a neat spectrum

can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or

KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample on one plate and cover with the second plate.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the Triheptylamine sample into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or direct

infusion.
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Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of

Triheptylamine (e.g., m/z 40-400).

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to

generate the mass spectrum.

Visualizations
The following diagrams illustrate key conceptual frameworks for the spectral analysis of

Triheptylamine.

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Analysis

Structural Elucidation

Triheptylamine Sample

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Chemical Shifts,
Coupling Constants

Absorption Bands
(Wavenumbers)

Mass-to-Charge Ratios,
Fragmentation Pattern

Molecular Structure
of Triheptylamine

Click to download full resolution via product page

Diagram 1: Workflow for the spectral analysis of Triheptylamine.
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Diagram 2: Proposed major fragmentation pathway of Triheptylamine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of
Triheptylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581549#spectral-data-for-triheptylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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